

Technical Support Center: HCK-IN-1 and Off-Target Effects

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Compound of Interest					
Compound Name:	Hcaix-IN-1				
Cat. No.:	B12397586	Get Quote			

This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and minimizing off-target effects of small molecule inhibitors targeting Hematopoietic Cell Kinase (HCK). While the specific inhibitor "**Hcaix-IN-1**" is not found in the public domain, we will address the topic using known HCK inhibitors as examples, providing a framework for researchers working with any novel HCK inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is HCK and why is it a therapeutic target?

Hematopoietic Cell Kinase (HCK) is a member of the Src family of non-receptor tyrosine kinases.[1] It is primarily expressed in hematopoietic cells like macrophages and neutrophils and plays a crucial role in immune cell signaling, regulating processes such as cell growth, differentiation, and proliferation.[1] Dysregulation of HCK activity has been implicated in various diseases, including certain types of leukemia and inflammatory disorders, making it an attractive therapeutic target.[2]

Q2: What are the known downstream signaling pathways of HCK?

HCK activation triggers several downstream signaling cascades. Key pathways include the activation of ERK, AKT, and STAT3, which are critical for cell proliferation and survival.[2] HCK can also interact with other proteins, such as the BCR/ABL fusion protein in chronic myeloid leukemia, leading to the persistent activation of STAT5.[2]



Q3: What are "off-target" effects of a kinase inhibitor?

Off-target effects occur when a kinase inhibitor binds to and modulates the activity of proteins other than its intended target.[3] Due to the structural similarity of the ATP-binding site across the human kinome, many kinase inhibitors can bind to multiple kinases, leading to unintended biological consequences.[3] These effects can range from minor side effects to significant toxicity or even confounding experimental results.

Q4: How can I determine if my HCK inhibitor has off-target effects?

Several experimental approaches can be used to identify off-target effects:

- Kinase Profiling: Screening the inhibitor against a large panel of purified kinases (kinome scan) provides a broad overview of its selectivity.[4][5]
- Chemical Proteomics: This unbiased approach uses chemical probes to identify all proteins that bind to the inhibitor in a cellular lysate or intact cells.[6]
- Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in a cellular context by measuring changes in protein thermal stability upon inhibitor binding.[7]

Troubleshooting Guide

This guide provides solutions to common issues encountered when working with HCK inhibitors.



Problem	Possible Cause	Recommended Solution
Unexpected Phenotype in Cellular Assays	The observed effect may be due to inhibition of an unknown off-target kinase.	1. Perform a kinome scan to identify potential off-targets. 2. Use a structurally distinct HCK inhibitor to see if the phenotype is recapitulated. 3. Employ genetic approaches (e.g., siRNA or CRISPR/Cas9) to knock down HCK and verify that the phenotype is ontarget.
Discrepancy Between Biochemical and Cellular Potency	Poor cell permeability, active efflux from cells, or inhibitor metabolism can lead to lower potency in cellular assays. Offtarget effects in the cellular context can also contribute.	Assess cell permeability using standard assays. 2. Use CETSA to confirm target engagement in cells. 3. Evaluate inhibitor stability in cell culture media and lysates.
Toxicity Observed in Animal Models	Toxicity may be due to ontarget effects in a critical tissue or off-target inhibition of a protein essential for normal physiology.	1. Analyze the expression pattern of HCK to assess potential on-target toxicities. 2. Perform a broad off-target screening to identify potential toxicity liabilities. 3. Consider medicinal chemistry efforts to improve selectivity.[8]

Quantitative Data: HCK Inhibitor Selectivity

The following table summarizes publicly available data for known HCK inhibitors. This data can serve as a reference for understanding the expected selectivity profile of an HCK-targeted compound.



Inhibitor	On-Target IC50 (HCK)	Key Off- Targets	Off-Target IC50	Reference(s)
KIN-8194	<0.495 nM	ВТК	0.915 nM	[4]
BLK, LYN, FRK	Not specified	[4]		
RK-20449 (A- 419259)	Sub-nanomolar	Src	9 nM	[9][10]
Lck	<3 nM	[10]		
Lyn	<3 nM	[10]		
Hck-IN-1	2.8 μM (Nef:Hck complex)	>20 μM (Hck alone)	Not specified	[11]
iHCK-37	Not specified	Reduces PI3K/AKT and MAPK/ERK activation	Not specified	[11]

Experimental Protocols Biochemical Kinase Assay for HCK Activity

This protocol is adapted from the Chemi-Verse™ HCK Kinase Assay Kit and provides a method for measuring HCK kinase activity in a 96-well format.[12]

Materials:

- Purified recombinant HCK enzyme
- Kinase substrate (e.g., Poly-Glu, Tyr 4:1)
- ATP
- Kinase assay buffer
- Test inhibitor



- ADP-Glo™ Kinase Assay kit
- 96-well white plates
- Luminometer

Procedure:

- Prepare a master mix containing kinase assay buffer, ATP, and the kinase substrate.
- Add the master mix to the wells of a 96-well plate.
- Add the test inhibitor at various concentrations to the appropriate wells. Include a positive control (no inhibitor) and a blank (no enzyme).
- Initiate the reaction by adding the purified HCK enzyme to all wells except the blank.
- Incubate the plate at 30°C for 45 minutes.
- Add ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.
- Add Kinase Detection Reagent to convert the ADP generated to ATP and measure the luminescence.
- Read the luminescence on a microplate reader. The luminescent signal is proportional to the amount of ADP generated and thus to the HCK kinase activity.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol provides a general framework for performing a CETSA experiment to confirm HCK target engagement in intact cells.[13]

Materials:

- Cell line expressing endogenous or over-expressed HCK
- Cell culture medium



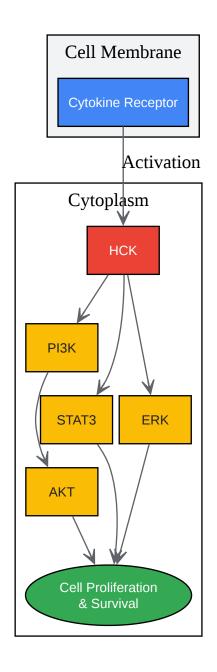
- Test inhibitor
- DMSO (vehicle control)
- Phosphate-buffered saline (PBS) with protease inhibitors
- Lysis buffer
- Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
- PCR thermocycler
- Western blotting reagents and anti-HCK antibody

Procedure:

- Cell Treatment: Treat cultured cells with the test inhibitor or DMSO for a specified time.
- Heating: Transfer cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C) for 3-5 minutes in a thermocycler.
- Lysis: Lyse the cells to release soluble proteins.
- Centrifugation: Centrifuge the lysates to pellet aggregated proteins.
- Western Blotting: Collect the supernatants containing the soluble protein fraction and analyze the levels of soluble HCK by Western blotting using an anti-HCK antibody.
- Data Analysis: A positive thermal shift, indicated by more soluble HCK at higher temperatures in the inhibitor-treated samples compared to the control, confirms target engagement.

Visualizations

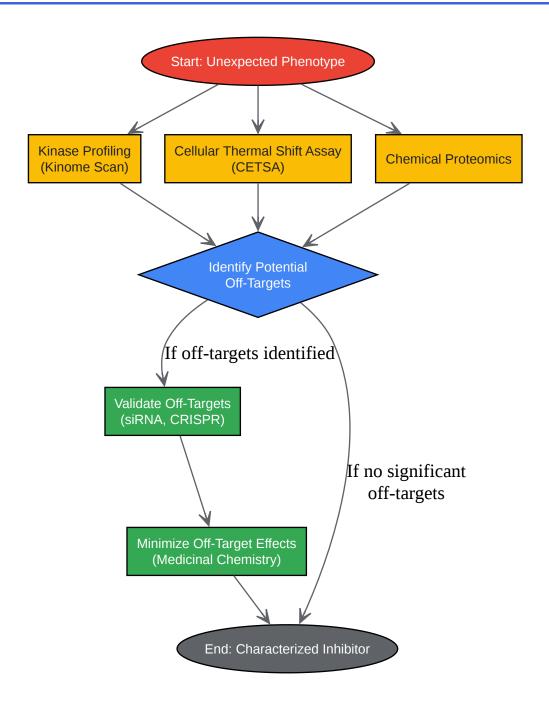




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Caption: Simplified HCK signaling pathway leading to cell proliferation and survival.

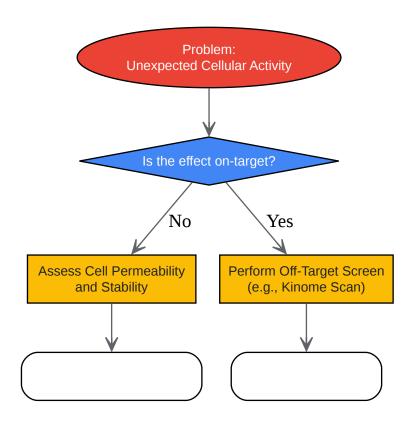




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Caption: Experimental workflow for identifying and minimizing off-target effects.





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